molecular formula C10H11N3O B8451365 4-(Dimethylamino)-8-quinazolinol

4-(Dimethylamino)-8-quinazolinol

Cat. No. B8451365
M. Wt: 189.21 g/mol
InChI Key: XQJCOVPCTLPKLM-UHFFFAOYSA-N
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Patent
US05373011

Procedure details

Dimethylamine gas is bubbled slowly through a solution of 4-chloro-8-quinazolinol (0.7 g, 3.88 mmol) in dichloromethane, under a nitrogen atmosphere, at 3° C. for 20 minutes. The cooling bath is removed and dimethylamine gas is bubbled through the reaction mixture for an additional 30 minutes. The reaction mixture is then concentrated in vacuo to obtain a grey solid. The solid is washed with water and extracted with 10% sodium hydroxide solution. The combined extracts are acidified to pH 7.0 and extracted with dichloromethane. The organic extracts are combined, dried over MgSO4 and concentrated in vacuo to give the title product as a grey solid, 0.36 g, mp 104°-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[C:14]2[C:9](=[C:10]([OH:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1>ClCCl>[CH3:1][N:2]([CH3:3])[C:5]1[C:14]2[C:9](=[C:10]([OH:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC=NC2=C(C=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
dimethylamine gas is bubbled through the reaction mixture for an additional 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a grey solid
WASH
Type
WASH
Details
The solid is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=NC2=C(C=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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